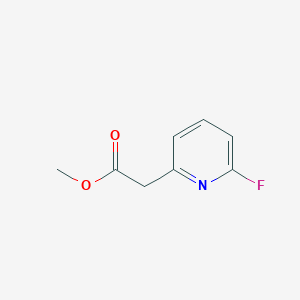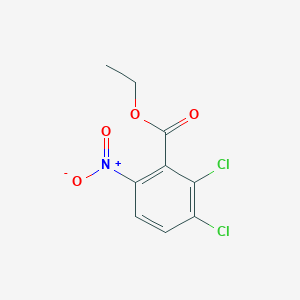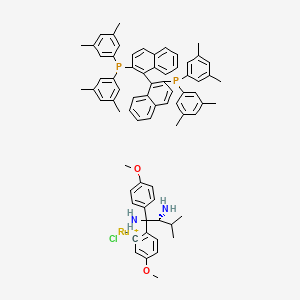![molecular formula C18H28FN3O B1460243 N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide CAS No. 1922854-05-4](/img/structure/B1460243.png)
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide, also known by its chemical formula C21H26FN3O , is a compound with a molecular weight of approximately 355.449 Da . It falls within the class of amides and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely proceeds through a series of chemical transformations, including amide formation and piperazine substitution. Researchers have explored various synthetic routes to obtain N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide, but further investigation is needed to establish the most efficient method .
Molecular Structure Analysis
The molecular structure of N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide consists of a pentanamide backbone with a substituted phenyl group (containing a fluorine atom) and a piperazine ring. The fluorine substitution on the phenyl ring likely influences its biological activity. Researchers have studied the three-dimensional arrangement of atoms in this compound to understand its interactions with biological targets .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Routes and Intermediate Applications : Research into the synthesis of compounds related to "N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide" has led to the development of key intermediates for pharmaceuticals like atorvastatin. A notable method involves the transformation of methyl isobutyryl acetate into specific amides through reactions with aniline, followed by Knoevenagel condensation and Stetter reaction with p-fluorobenzaldehyde, yielding high-purity final products with reasonable yield (Zhou Kai, 2010).
Green Synthesis of Schiff Bases : A novel series of Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized using green chemistry principles. These compounds demonstrated significant anti-tumor activity, highlighting the potential for developing new therapeutic agents (Yong Ding et al., 2016).
Biological and Pharmacological Applications
Anticonvulsant Properties : A study on the anticonvulsant activity of homologous series of (+/-)-p-fluoro-phenyl alcohol amides, including derivatives of the subject compound, showed significant efficacy in seizures provoked by pentylenetetrazol. This suggests potential applications in the treatment of epilepsy and other seizure disorders (G. Carvajal-Sandoval et al., 1998).
Pesticidal Activities : The application of related compounds in the field of agriculture has also been explored. For instance, specific derivatives showed strong larvicidal and fungicidal activities, presenting new possibilities for pest and disease management in crops (W. Choi et al., 2015).
Antimycobacterial Agents : Novel pyrrole derivatives, including those structurally similar to "N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide," have been synthesized and shown to possess high activity against Mycobacterium tuberculosis with low cytotoxicity. These findings contribute to the search for new treatments for tuberculosis (M. Biava et al., 2006).
Mécanisme D'action
The precise mechanism of action for N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide remains an area of investigation. Researchers may explore its binding affinity to specific receptors, enzymatic inhibition, or modulation of cellular pathways. Understanding its mechanism is crucial for potential therapeutic applications .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O/c1-14(2)12-17(22-10-8-21(3)9-11-22)18(23)20-13-15-4-6-16(19)7-5-15/h4-7,14,17H,8-13H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZKOWDSZISLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=C(C=C1)F)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride](/img/structure/B1460161.png)
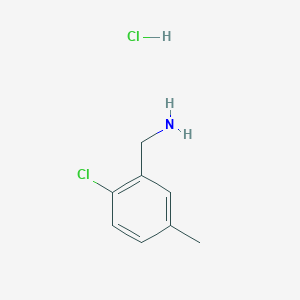

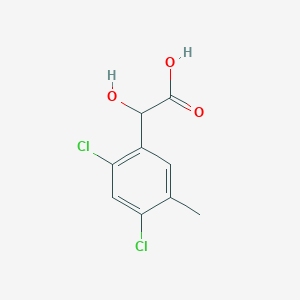
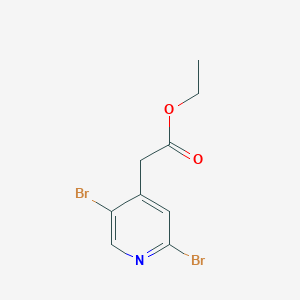

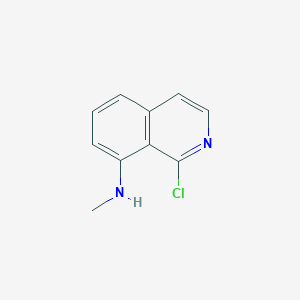
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)

